molecular formula C8H7FO2 B104692 3-Fluoro-5-methylbenzoic acid CAS No. 518070-19-4

3-Fluoro-5-methylbenzoic acid

Cat. No.: B104692
CAS No.: 518070-19-4
M. Wt: 154.14 g/mol
InChI Key: XPUFVYIUPYNLPD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C₈H₇FO₂ It belongs to the class of fluorobenzoic acids, which are characterized by a benzene ring substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylbenzoic acid typically involves the introduction of a fluorine atom into a methylbenzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign fluorinating agents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield fluorinated benzoic acid derivatives, while reduction can produce fluorinated benzyl alcohols or aldehydes .

Scientific Research Applications

3-Fluoro-5-methylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with other molecules. This can lead to changes in the electronic distribution within the benzene ring, affecting the compound’s acidity and overall chemical behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 3-Fluorobenzoic acid

Comparison: 3-Fluoro-5-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to other fluorobenzoic acids. For example, the presence of the methyl group in the 5-position can affect the compound’s steric and electronic properties, making it distinct from its isomers .

Properties

IUPAC Name

3-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUFVYIUPYNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380937
Record name 3-Fluoro-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-19-4
Record name 3-Fluoro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-fluoro-5-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Fluoro-5-methylbenzoic acid
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Synthesis routes and methods

Procedure details

0.5 N Lithium hydroxide (7.4 ml, 3.7 mmol) was added to a solution 3-fluoro-5-methyl-benzoic acid methyl ester (520 mg, 3.1 mmol) in tetrahydrofuran (7.4 ml). The reaction was stirred at 75° C. for 2 h and then the solvent was removed in vacuo. The residue was dissolved in a small amount of water and then acidified (pH about 2) by the addition of 10% HCl (aq.). Following extraction of the aqueous layer with ethyl acetate, the organic layer was then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 469 mg (98%) of 3-fluoro-5-methyl-benzoic acid as a white solid. 1H NMR (DMSO), d (ppm): 7.62 (s, 1H), 7.45 (d, 1H), 7.32 (d, 1H), 2.38 (s, 3H).
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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